2-Phenyl-1H-indene
Overview
Description
2-Phenyl-1H-indene is an organic compound with the molecular formula C15H12 It is a derivative of indene, characterized by the presence of a phenyl group attached to the second carbon of the indene ring
Scientific Research Applications
2-Phenyl-1H-indene has diverse applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-1H-indene can be synthesized through several methods. One common approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst . Another method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of air-stable alkynophilic metal salts, such as PtCl2, PtCl4, and [RuCl2(CO)3]2, catalyzes the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed:
Oxidation: Formation of 2-phenylindanone or 2-phenylindane-1-carboxylic acid.
Reduction: Formation of 2-phenylindane.
Substitution: Various substituted indenes depending on the electrophile used.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
- 2-Phenylindene
- 2-Phenylindanone
- 2-Phenylindane
Comparison: 2-Phenyl-1H-indene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-Phenylindene lacks the hydrogen atom at the first position, which can significantly alter its reactivity and applications .
Properties
IUPAC Name |
2-phenyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBXLZYWGGAVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326562 | |
Record name | 2-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4505-48-0 | |
Record name | 2-Phenylindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYLINDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIC9RKL9H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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